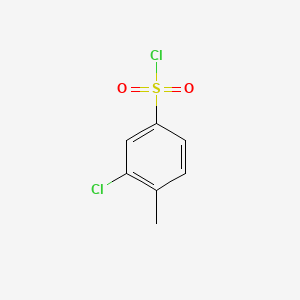

3-Chloro-4-methylbenzenesulfonyl chloride

描述

Significance of Arylsulfonyl Chlorides in Chemical Synthesis and Medicinal Chemistry

Arylsulfonyl chlorides, as a class of compounds, are of paramount importance in organic synthesis and medicinal chemistry. Their primary role is as a precursor for the synthesis of sulfonamides. ekb.egthieme-connect.com This is typically achieved through a reaction with primary or secondary amines, where the sulfonyl chloride group readily reacts to form a stable sulfonamide linkage. ekb.eg

The sulfonamide functional group is a key component in a wide array of pharmaceuticals, famously including the first commercially available antibiotics, known as sulfa drugs. ekb.eg Beyond antibacterial agents, sulfonamides are present in drugs for a variety of conditions, including diuretics, anticonvulsants, and anti-inflammatory agents. ekb.eg The versatility of the sulfonyl chloride-to-sulfonamide reaction allows chemists to synthesize large libraries of related compounds for drug discovery programs. libretexts.org

Furthermore, arylsulfonyl chlorides are used as protecting groups for amines and as intermediates in the synthesis of other important functional groups like sulfonate esters and sulfinic acids. nih.gov They are also utilized in the production of dyes and pigments. nih.gov The reactivity of the sulfonyl chloride group makes it a cornerstone in the construction of complex organic molecules.

Historical Context of 3-Chloro-4-methylbenzenesulfonyl Chloride Research

The development of the Sandmeyer reaction, a method for converting anilines into a variety of other functional groups, also provided a pathway to arylsulfonyl chlorides. This typically involves the diazotization of an aniline (B41778) followed by a reaction with sulfur dioxide in the presence of a copper catalyst. rsc.org In the case of this compound, its logical precursor would be 3-chloro-4-methylaniline. google.comnih.govgoogle.com This aniline derivative is itself an important industrial chemical used in the synthesis of dyes and pesticides. nih.gov The existence of established industrial routes to its precursors suggests that this compound emerged as a useful building block as the demand for specifically substituted aromatic compounds grew.

Scope and Research Trajectories for this compound

The primary research application of this compound is as a reactant for the synthesis of specifically substituted sulfonamides. sigmaaldrich.com The presence of both a chloro and a methyl group on the benzene (B151609) ring provides a distinct substitution pattern that is valuable in medicinal chemistry. The position of these substituents can influence the biological activity and pharmacokinetic properties of the final sulfonamide-containing molecule. nih.govchemrxiv.org

Current and future research involving this compound is likely to follow several key trajectories:

Drug Discovery: The compound will continue to be a valuable tool for generating novel sulfonamide derivatives for screening against various biological targets. Its specific substitution pattern allows for the exploration of structure-activity relationships, which is a fundamental aspect of modern drug development. ekb.eg

Development of New Synthetic Methodologies: As a representative arylsulfonyl chloride, it may be used as a substrate in the development of new and more efficient synthetic reactions. This includes advancements in areas like continuous flow chemistry and photocatalysis, which promise safer and more scalable routes to complex molecules. rsc.org

Materials Science: Sulfonamide-containing polymers have applications in areas such as ion-exchange resins. The specific properties imparted by the chloro and methyl groups could be explored for the development of new materials with tailored characteristics.

In essence, while this compound may not be a household name, its role as a specialized building block ensures its continued relevance in the ongoing quest for new medicines and materials. Its utility lies in the precise arrangement of its functional groups, offering chemists a reliable tool for the construction of molecular complexity.

属性

IUPAC Name |

3-chloro-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYVVCRRZRVBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962462 | |

| Record name | 3-Chloro-4-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42413-03-6 | |

| Record name | 3-Chloro-4-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42413-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-p-toluenesulfochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042413036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42413-03-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-p-toluenesulfochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-p-toluenesulfochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 3 Chloro 4 Methylbenzenesulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group. This reactivity is the foundation for the synthesis of numerous derivatives.

3-Chloro-4-methylbenzenesulfonyl chloride reacts with alcohols and phenols in the presence of a base to form sulfonate esters. The base, typically a non-nucleophilic amine like pyridine or triethylamine (B128534), serves to neutralize the hydrochloric acid (HCl) generated during the reaction. libretexts.orglibretexts.org This conversion of an alcohol to a sulfonate is a crucial transformation in organic synthesis as it turns a poor leaving group (hydroxyl, -OH) into a very good leaving group (sulfonate, -OSO₂R). libretexts.org

The general reaction involves the attack of the alcoholic oxygen on the electrophilic sulfur atom of the sulfonyl chloride. This process occurs with retention of configuration at the alcohol's carbon center because the C-O bond of the alcohol is not broken. libretexts.org

While specific studies detailing the reaction of this compound with simple alcohols are not prevalent in the reviewed literature, the reactivity is well-established for analogous sulfonyl chlorides. For instance, various substituted phenols are known to react with different aryl sulfonyl chlorides in the presence of a base to yield arylsulfonate esters in good to excellent yields. researchgate.netresearchgate.net A patented process also describes the reaction of 3-chloro-2-(1-hydroxyethyl)phenol with methanesulfonyl chloride in the presence of triethylamine to form the corresponding methanesulfonate, illustrating the general applicability of this reaction type. google.com

Table 1: Examples of Sulfonate Ester Formation with Analogous Sulfonyl Chlorides This table is illustrative of the general reaction and uses analogous reactants due to a lack of specific data for this compound in the search results.

| Sulfonyl Chloride | Alcohol/Phenol | Base | Product | Yield (%) |

|---|---|---|---|---|

| 4-Toluenesulfonyl chloride | 2-Iodophenol | Triethylamine/DMAP | 2-Iodophenyl 4-methylbenzenesulfonate | Not Specified |

| Methanesulfonyl chloride | 3-Chloro-2-(1-hydroxyethyl)phenol | Triethylamine | 3-Chloro-2-(1-hydroxyethyl)phenyl methanesulfonate | Not Specified |

| 4-Nitrobenzenesulfonyl chloride | Phenol | Not Specified | Phenyl 4-nitrobenzenesulfonate | 81 |

Synthesis of Sulfonamides with Amines

The reaction between this compound and primary or secondary amines is a fundamental method for the synthesis of sulfonamides. Similar to sulfonate formation, this reaction typically requires a base to scavenge the HCl produced. nsf.gov The resulting sulfonamides are a critically important class of compounds, with many exhibiting a wide range of biological activities. nih.gov

The synthesis of N-(2-hydroxyphenyl) sulfonamides involves the reaction of a sulfonyl chloride with a 2-aminophenol derivative. While a direct synthesis using this compound is not explicitly detailed in the provided search results, the reaction of 2-aminophenol with the closely related 4-methylbenzenesulfonyl chloride (tosyl chloride) to produce N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide is reported. researchgate.net This analogous reaction suggests that this compound would react similarly with 2-aminophenol or its derivatives, such as 3-chloro-2-aminophenol, to yield the corresponding N-(hydroxyphenyl)-3-chloro-4-methylbenzenesulfonamide. The synthesis of the required precursor, 3-chloro-2-aminophenol, has been described in the patent literature. google.com

The synthesis of N-(2-nitrophenyl)benzenesulfonamide derivatives is achieved by reacting the sulfonyl chloride with 2-nitroaniline. A study reports the synthesis of 4-methyl-N-(2-nitrophenyl)benzenesulfonamide by reacting 2-nitroaniline with 4-methylbenzenesulfonyl chloride. researchgate.net This serves as a direct procedural analog for the synthesis of N-(2-nitrophenyl)-3-chloro-4-methylbenzenesulfonamide. The reaction would proceed via nucleophilic attack of the amino group of 2-nitroaniline on the sulfonyl chloride, yielding the desired sulfonamide. The reactivity of related compounds like 2-chloro-4-nitroaniline is also documented, indicating its potential use in similar synthetic schemes. plos.org

2-Aminothiazole is a heterocyclic amine that readily reacts with sulfonyl chlorides to form sulfonamides with potential biological activity. nih.gov Several studies have detailed the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives. For example, 4-chloro-N-(thiazol-2-yl)benzenesulfonamide has been synthesized from 2-aminothiazole and 4-chlorobenzenesulfonyl chloride. nih.govnih.gov Similarly, the 4-methyl analog was prepared using 4-toluenesulfonyl chloride. nih.govnih.gov A US patent specifically describes the compound 3-chloro-N-(thiazol-2-yl)benzenesulfonamide, confirming that a chloro-substituted benzenesulfonyl chloride can be successfully coupled with 2-aminothiazole. google.com Therefore, the reaction of this compound with 2-aminothiazole is expected to proceed under standard sulfonylation conditions to afford 3-chloro-4-methyl-N-(thiazol-2-yl)benzenesulfonamide.

Table 2: Synthesis of N-(thiazol-2-yl)benzenesulfonamide Derivatives with Analogous Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Base | Product | Yield (%) |

|---|---|---|---|---|

| 4-Chlorobenzenesulfonyl chloride | 2-Aminothiazole | Sodium Acetate | 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide | 84 |

| 4-Methylbenzenesulfonyl chloride | 2-Aminothiazole | Sodium Acetate | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 83 |

| 4-Bromobenzenesulfonyl chloride | 2-Aminothiazole | Sodium Carbonate | 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | 35 |

Sulfonamide derivatives from indazoles

Indazole derivatives bearing an amino group are important substrates for the synthesis of biologically active sulfonamides. mdpi.comresearchgate.net Research has shown that amino-indazole compounds can be reacted with various benzenesulfonyl chlorides to yield N-indazolyl sulfonamides. For instance, the amine derived from the reduction of 3-chloro-1-methyl-5-nitroindazole was reacted with 4-methylbenzenesulfonyl chloride in pyridine to yield N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide. nih.gov In a similar fashion, the amine from 3-chloro-5-nitroindazole was coupled with 4-methoxybenzenesulfonyl chloride. nih.gov Another study details the sulfonylation of 5-nitro-1H-indazole at the N1 position with 2-chloro-5-methoxybenzene-1-sulfonyl chloride. mdpi.com These examples demonstrate the feasibility of reacting this compound with various amino-indazoles to generate a library of novel sulfonamide derivatives.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Iodophenyl 4-methylbenzenesulfonate |

| 3-Chloro-2-(1-hydroxyethyl)phenyl methanesulfonate |

| Phenyl 4-nitrobenzenesulfonate |

| Phenyl 2,4,6-trimethylbenzenesulfonate |

| N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide |

| 3-Chloro-2-aminophenol |

| N-(hydroxyphenyl)-3-chloro-4-methylbenzenesulfonamide |

| 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide |

| 2-Nitroaniline |

| N-(2-nitrophenyl)-3-chloro-4-methylbenzenesulfonamide |

| 2-Chloro-4-nitroaniline |

| 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide |

| 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide |

| 3-Chloro-N-(thiazol-2-yl)benzenesulfonamide |

| 3-Chloro-4-methyl-N-(thiazol-2-yl)benzenesulfonamide |

| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide |

| 4-Cyano-N-(thiazol-2-yl)benzenesulfonamide |

| N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide |

| N-indazolyl sulfonamides |

| 4-methoxybenzenesulfonyl chloride |

Reactions with Thiols and Mercaptans

The sulfonyl chloride functional group is a potent electrophile that readily reacts with nucleophiles. Thiols (also known as mercaptans, R-SH) are sulfur analogues of alcohols and react with sulfonyl chlorides to form thiosulfonates. libretexts.orgwikipedia.org This reaction involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

The general reaction is as follows: R-SO₂Cl + R'-SH → R-SO₂-S-R' + HCl

In the context of this compound, its reaction with an aromatic or aliphatic thiol would yield the corresponding 3-chloro-4-methylbenzenethiosulfonate derivative. These reactions are foundational in organic synthesis for creating sulfur-sulfur bonds. libretexts.org

Reactions Involving the Chlorobenzene Moiety

The chlorobenzene portion of the molecule can also participate in various reactions, although aryl chlorides are typically less reactive than alkyl chlorides in nucleophilic substitution.

Nucleophilic aromatic substitution (SNAr) on the chlorobenzene ring is generally challenging. However, the presence of a strongly electron-withdrawing group, such as the sulfonyl chloride group (-SO₂Cl), ortho or para to the chlorine atom can activate the ring towards nucleophilic attack. allen.indoubtnut.com In this compound, the sulfonyl chloride group is meta to the chlorine, providing less activation compared to an ortho or para positioning. Therefore, forcing conditions, such as high temperatures, high pressures, or the use of a strong nucleophile, would likely be required to substitute the chlorine atom.

Elimination reactions are not typical for aryl halides like chlorobenzene unless under very specific, drastic conditions (e.g., formation of benzyne), which are outside the normal scope of derivatization for this compound.

Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, provide a powerful means to form new bonds at the site of the aryl chloride. Reactions like the Suzuki-Miyaura coupling (using boronic acids), Heck coupling (using alkenes), and Buchwald-Hartwig amination (using amines) can be employed to modify the chlorobenzene moiety. nih.gov

For instance, a Suzuki-Miyaura coupling reaction could theoretically be used to replace the chlorine atom with a new alkyl or aryl group. The general conditions involve a palladium catalyst, a base, and a suitable boronic acid or organotrifluoroborate salt. nih.gov While specific examples for this compound are not prevalent in the reviewed literature, the methodology is broadly applicable to a wide range of aryl chlorides. nih.gov

Table 1: Potential Aryl Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Base System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-Aryl or Alkyl-Aryl |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene |

| Buchwald-Hartwig | R₂NH | Pd catalyst (e.g., Pd₂(dba)₃), Ligand, Base (e.g., NaOtBu) | Aryl Amine |

Formation of Sulfones and Sulfinic Acids

The sulfonyl chloride group is a versatile precursor for synthesizing other sulfur-containing functional groups, notably sulfinic acids and sulfones. orgsyn.org

This compound can be reduced to its corresponding sulfinic acid, 3-chloro-4-methylbenzenesulfinic acid, or its salt. A common and effective method for this transformation is the reaction with a reducing agent such as sodium sulfite (Na₂SO₃) or sodium bisulfite in an aqueous medium. google.comnih.gov The reaction is typically performed by adding the sulfonyl chloride to a solution of sodium sulfite while maintaining a basic pH (8-10) with the addition of a base like sodium hydroxide. google.com The resulting sodium salt of the sulfinic acid can often be used directly in subsequent reactions. google.com

Table 2: Reduction of this compound

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Sodium sulfite (Na₂SO₃), NaOH | Aqueous medium, pH 8-10, up to 65°C | Sodium 3-chloro-4-methylbenzenesulfinate | Not specified, but used in-situ for next step. google.com |

Sulfones are compounds with the general structure R-SO₂-R'. The conversion of this compound into a sulfone is a key transformation. One pathway involves a two-step process starting from the sulfinic acid salt obtained from the reduction described above. The sodium sulfinate is alkylated, for example with a halo-carboxylic acid, and subsequent heating can lead to decarboxylation and the formation of a sulfone. google.com For instance, reacting sodium 3-chloro-4-methylbenzenesulfinate with a 2-halocarboxylic acid and heating can yield a 3-chloro-4-methyl-alkylsulfonylbenzene. google.com A specific example is the formation of 3-chloro-4-methyl-methylsulfonylbenzene, which was achieved in approximately 90% yield. google.com

Another major route to sulfones is the Friedel-Crafts sulfonylation reaction, where the sulfonyl chloride reacts with an aromatic compound (arene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a diaryl sulfone.

Table 3: Synthesis of Sulfones

| Starting Material | Reagents/Process | Conditions | Product | Yield |

|---|---|---|---|---|

| Sodium 3-chloro-4-methylbenzenesulfinate | 1. Alkylation with a 2-halocarboxylic acid salt; 2. Heating | 1. 40-60°C; 2. Heating for 6-8 hours | 3-chloro-4-methyl-methylsulfonylbenzene | ~90% google.com |

| This compound | Arene (e.g., Benzene) | Lewis Acid (e.g., AlCl₃) | 3-Chloro-4-methylphenyl aryl sulfone | Varies |

Synthesis of Complex Heterocyclic Systems Incorporating this compound

This compound serves as a versatile reagent in organic synthesis, primarily for the introduction of the 3-chloro-4-methylbenzenesulfonyl group onto various molecular scaffolds. This moiety can influence the biological activity and physicochemical properties of the resulting derivatives. Its reactivity is centered on the electrophilic sulfonyl chloride group (-SO₂Cl), which readily reacts with nucleophiles such as amines, alcohols, and active methylene compounds. This reactivity is harnessed to construct more complex molecules, including various heterocyclic systems. However, the synthesis of specific heterocyclic systems as outlined below, using this particular precursor, is sparsely documented in widely accessible scientific literature.

Chromenone Derivatives

A thorough review of scientific databases and chemical literature did not yield specific examples or detailed synthetic protocols for the preparation of chromenone derivatives directly utilizing this compound as a starting material or key reagent. While sulfonyl chlorides, in general, are used to derivatize existing heterocyclic structures, including chromenones (typically at a hydroxyl or amino group), specific literature detailing the construction of the chromenone ring system itself initiated by this reagent could not be located.

Guanidine Derivatives

Pyrimidine Derivatives

The construction of pyrimidine rings can be achieved through various condensation reactions. The role of an aryl sulfonyl chloride in these syntheses is typically to functionalize an existing pyrimidine precursor, for instance, by reacting with an amino-substituted pyrimidine. Despite the existence of numerous methods for pyrimidine synthesis, specific methodologies that employ this compound as a foundational reactant for building the pyrimidine core were not identified in a comprehensive literature search.

Indole-based PDE5 Inhibitors

Indole-based structures are significant in medicinal chemistry, including in the development of phosphodiesterase 5 (PDE5) inhibitors. The synthesis of such compounds often involves the modification of the indole nucleus. The nitrogen atom of the indole ring can be functionalized with a sulfonyl group, a reaction known as sulfonylation. However, published research on indole-based PDE5 inhibitors predominantly describes the use of other sulfonylating agents, such as p-toluenesulfonyl chloride. Specific studies detailing the synthesis or evaluation of indole-based PDE5 inhibitors that incorporate the 3-chloro-4-methylbenzenesulfonyl moiety could not be retrieved from the available literature.

Sulfonylthiouracil Derivatives

Sulfonylthiouracil derivatives represent a class of compounds with potential biological activities. Their synthesis would likely involve the reaction of a thiouracil scaffold with a sulfonyl chloride. A detailed search of chemical literature and research databases did not uncover specific studies focused on the synthesis of sulfonylthiouracil derivatives using this compound.

Stereochemical Considerations in Derivatization

The derivatization of other molecules using this compound involves the reaction at the sulfur atom of the sulfonyl chloride group. This reaction is typically a nucleophilic substitution where the chlorine atom is displaced. The 3-chloro-4-methylbenzenesulfonyl group itself is achiral, and the reaction at the sulfonyl center does not create a new stereocenter at the sulfur atom.

Therefore, stereochemical considerations would only become applicable if:

The substrate to which the sulfonyl group is being attached is chiral.

The reaction creates a new stereocenter elsewhere in the molecule as a result of the derivatization.

In the first case, if the nucleophilic substrate is a single enantiomer, the reaction with the achiral this compound would typically proceed with retention of the existing stereochemistry, yielding a diastereomeric or enantiomerically pure product. In the absence of specific reaction examples for the heterocyclic systems mentioned in section 3.4, a detailed discussion of stereochemical outcomes is not applicable.

Spectroscopic and Advanced Analytical Characterization Methods for 3 Chloro 4 Methylbenzenesulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Chloro-4-methylbenzenesulfonyl chloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of structurally similar compounds and established principles of NMR theory.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The integration of these signals provides a quantitative measure of the number of protons in each environment.

The aromatic region will display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The proton ortho to the sulfonyl chloride group is expected to be the most deshielded due to the strong electron-withdrawing nature of the -SO₂Cl group. The proton ortho to the chlorine atom will also be shifted downfield. The proton situated between the methyl and chloro substituents will be the most shielded of the aromatic protons.

The methyl group protons will appear as a singlet in the upfield region of the spectrum, typically around 2.4-2.6 ppm. The exact chemical shifts can be influenced by the solvent used for the analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (ortho to -SO₂Cl) | 7.8 - 8.0 | Doublet |

| Aromatic H (ortho to -Cl) | 7.6 - 7.8 | Doublet |

| Aromatic H (meta to both) | 7.4 - 7.6 | Singlet |

| Methyl (-CH₃) | 2.4 - 2.6 | Singlet |

Note: These are estimated values and may vary based on solvent and experimental conditions.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atom attached to the sulfonyl chloride group (C-SO₂Cl) is expected to be the most downfield signal in the aromatic region due to significant deshielding. The carbon atom bonded to the chlorine atom (C-Cl) will also exhibit a downfield shift. The quaternary carbon to which the methyl group is attached and the other aromatic carbons will resonate at intermediate chemical shifts. The methyl carbon will appear at the highest field (lowest ppm value).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-SO₂Cl | 140 - 145 |

| C-Cl | 135 - 140 |

| C-CH₃ | 138 - 142 |

| Aromatic CH | 125 - 135 |

| Methyl (-CH₃) | 20 - 25 |

Note: These are estimated values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)scbt.combldpharm.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular weight of this compound is 225.09 g/mol . sigmaaldrich.com In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 225. Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 natural abundance, the molecular ion will appear as a characteristic isotopic cluster, with a peak at [M]⁺ (containing ³⁵Cl₂) and a smaller peak at [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl) and an even smaller peak at [M+4]⁺ (containing two ³⁷Cl). The primary fragmentation pathway would likely involve the loss of the chlorine atom from the sulfonyl chloride group, followed by the loss of SO₂.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for related compounds

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the analysis of complex mixtures. While direct GC-MS analysis of sulfonyl chlorides can be challenging due to their thermal lability, derivatization can be employed. For instance, related alkanesulfonyl chlorides can be converted to more thermally stable derivatives, such as N,N-diethylsulfonamides, for accurate GC analysis. ruifuchem.com This approach allows for the separation of isomers and their subsequent identification by mass spectrometry. ruifuchem.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. It typically generates intact molecular ions with minimal fragmentation. For this compound, ESI-MS could be used to confirm the molecular weight by observing the protonated molecule [M+H]⁺ or adducts with solvent molecules. This technique is particularly valuable for the analysis of derivatives of this compound, such as sulfonamides, which are often more amenable to ESI.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are anticipated in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-Cl stretching vibration typically appears in the lower frequency region. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-H bending vibrations will be present in the fingerprint region. The C-Cl stretching vibration of the chloro-substituted benzene ring is also expected in the fingerprint region.

Raman spectroscopy would also reveal characteristic bands for the sulfonyl chloride and substituted benzene ring. The S=O and S-Cl stretching vibrations are typically strong and easily identifiable in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 3000 |

| S=O | Asymmetric Stretch | 1370 - 1390 |

| S=O | Symmetric Stretch | 1170 - 1190 |

| C=C | Aromatic Ring Stretch | 1450 - 1600 |

| S-Cl | Stretch | 500 - 600 |

| C-Cl | Stretch | 700 - 800 |

Note: These are estimated values and may vary based on the physical state of the sample and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within aromatic sulfonyl chlorides. The chromophore, primarily the substituted benzene ring, absorbs UV radiation, leading to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the conjugation and electronic environment of the molecule.

For compounds in this class, such as the related p-toluenesulfonyl chloride, the UV/Visible spectrum typically displays characteristic absorption bands. nist.govnist.gov These absorptions are attributed to π → π* transitions within the benzene ring. The position and intensity of these bands can be influenced by the substituents on the ring. The chloro and methyl groups on the main compound, as well as other functional groups in its derivatives, act as auxochromes that can shift the absorption maxima (λ_max) to longer or shorter wavelengths and alter the molar absorptivity.

Kinetic studies of reactions involving sulfonyl chlorides, such as their reactions with amines, can also be effectively monitored using UV-Vis spectroscopy. By tracking the change in absorbance at a specific wavelength over time, researchers can determine reaction rates and elucidate mechanistic pathways.

Table 1: Representative UV-Vis Data for a Related Arylsulfonyl Chloride

| Compound Name | Solvent | λ_max (nm) |

|---|

Data sourced from the NIST WebBook for a structurally similar compound to illustrate typical spectral features. nist.gov

X-ray Diffraction Studies for Structural Elucidation

X-ray diffraction (XRD) on single crystals is the most definitive method for establishing the absolute three-dimensional structure of a molecule. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and its packing arrangement in the crystal lattice.

For derivatives of this compound, such as N-(3-chlorophenyl)-4-methylbenzenesulfonamide, single-crystal XRD studies have provided detailed structural insights. nih.gov Analysis of this derivative revealed a monoclinic crystal system. nih.gov The dihedral angle between the two benzene rings was determined to be 73.7 (1)°. nih.gov Furthermore, the study identified that the crystal structure is stabilized by inversion-related dimers linked through pairs of N—H⋯O hydrogen bonds. nih.gov Such detailed structural information is crucial for understanding structure-activity relationships and intermolecular interactions.

Table 2: Crystal Data for N-(3-Chlorophenyl)-4-methylbenzenesulfonamide

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₂ClNO₂S |

| Formula Weight (Mᵣ) | 281.75 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.774 (1) |

| b (Å) | 13.589 (1) |

| c (Å) | 10.066 (1) |

| β (°) | 91.952 (8) |

| Volume (V) (ų) | 1336.2 (2) |

Data sourced from a crystallographic study on a derivative of this compound. nih.gov

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. The experimental results are compared against the theoretical values calculated from the compound's molecular formula. This comparison is essential for verifying the empirical formula of a newly synthesized compound and confirming its purity.

For this compound, the molecular formula is C₇H₆Cl₂O₂S. sigmaaldrich.comscbt.com Based on this formula, the theoretical elemental composition can be calculated. While oxygen is typically determined by difference, the percentages of C, H, and S are key indicators of sample integrity. Any significant deviation between the experimental and theoretical values would suggest the presence of impurities or an incorrect structural assignment.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 37.36 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.69 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 31.50 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.22 |

| Sulfur | S | 32.065 | 1 | 32.065 | 14.25 |

| Total | | | | 225.094 | 100.00 |

Computational Chemistry and Modeling Studies of 3 Chloro 4 Methylbenzenesulfonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule from first principles.

Ab initio and Density Functional Theory (DFT) Analyses

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to solve the quantum mechanical equations that describe a molecule's electronic behavior. nih.govnih.gov For a molecule like 3-Chloro-4-methylbenzenesulfonyl chloride, these calculations can determine its optimized geometric structure, including bond lengths and angles, as well as its electronic properties.

DFT calculations, particularly using hybrid functionals like B3LYP, are highly successful for predicting the electronic properties and optimized geometries of aromatic compounds. iiste.orgiiste.org An analysis of this compound would involve optimizing its geometry to find the lowest energy arrangement of its atoms. This would provide data on the C-C, C-S, S-O, S-Cl, C-Cl, and C-H bond lengths and the angles between them. Studies on similar substituted benzene (B151609) derivatives show that the B3LYP method provides optimized bond lengths and angles that are in good agreement with experimental values. iiste.orgresearchgate.net

Furthermore, DFT is used to calculate key electronic descriptors. iiste.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, ionization potential, and electron affinity. iiste.orgiiste.org These values are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For substituted benzenes, the positions of electron-donating (like the methyl group) and electron-withdrawing (like the chloro and sulfonyl chloride groups) substituents significantly influence these electronic properties. vjs.ac.vn

Table 1: Predicted Electronic Properties from a Conceptual DFT Analysis This table is illustrative, based on typical outputs from DFT calculations on similar aromatic sulfonyl compounds.

| Property | Predicted Value/Range | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -8.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.5 to -2.5 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.5 to 6.0 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.0 to 4.0 D | Measures the molecule's overall polarity. |

Vibrational Frequency and Spectroscopic Property Predictions

DFT and ab initio methods are also employed to predict the vibrational spectra (Infrared and Raman) of molecules. nih.govnih.govjocpr.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled to correct for approximations in the computational methods and to achieve better agreement with experimental data. nih.gov

For this compound, a theoretical vibrational analysis would identify the frequencies corresponding to the stretching and bending of its specific functional groups. Studies on related chlorotoluene and organosulfur compounds provide a basis for these predictions. nih.govnih.govresearchgate.netacs.orgnih.gov For example, C-Cl stretching vibrations are typically found in the lower wavenumber region of the spectrum. The strong absorptions from the sulfonyl group (S=O) are expected at higher frequencies.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Based on typical frequency ranges from computational studies of analogous compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference/Basis |

|---|---|---|---|

| -SO₂Cl | S=O Asymmetric Stretch | 1380 - 1410 | General Sulfonyl Halides |

| -SO₂Cl | S=O Symmetric Stretch | 1180 - 1210 | General Sulfonyl Halides |

| Aromatic Ring | C-H Stretch | 3050 - 3150 | Substituted Benzenes nih.gov |

| -CH₃ | C-H Stretch | 2900 - 3000 | Chlorotoluenes nih.gov |

| Aromatic Ring | C-Cl Stretch | 600 - 800 | Chlorotoluenes nih.gov |

| -SO₂Cl | S-Cl Stretch | 350 - 450 | General Sulfonyl Chlorides |

Molecular Docking and Dynamics Simulations

While this compound itself is a reactive intermediate, its derivatives, particularly sulfonamides formed by reacting it with amines, are common subjects of molecular docking and dynamics studies in drug discovery. rjb.ronih.govnih.gov

Ligand-Protein Binding Energy Estimation

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. rjb.ronih.gov This is used to estimate the strength of the interaction, often reported as a docking score or binding energy. chemmethod.com

For a sulfonamide derivative of this compound, docking studies would place the molecule into the active site of a target protein, such as carbonic anhydrase or a bacterial enzyme. rjb.romdpi.com The simulation would identify key interactions, such as hydrogen bonds between the sulfonamide's N-H and S=O groups and amino acid residues in the protein's active site. nih.govchemmethod.com Hydrophobic interactions between the chloro-methyl-phenyl ring and nonpolar residues of the protein would also contribute significantly to the binding affinity. The estimated binding energy helps prioritize compounds for further experimental testing. wisdomlib.org

Conformational Analysis

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. For flexible molecules, this is crucial as the biologically active conformation may not be the lowest energy state in isolation. nih.gov

In this compound, the primary source of conformational flexibility is the rotation around the C-S bond, which dictates the orientation of the sulfonyl chloride group relative to the benzene ring. Computational studies on similar aryl sulfonyl compounds have shown that the molecule is twisted at the sulfur atom. nih.govresearchgate.net The analysis of torsion angles, such as the C-C-S-O angle, helps to determine the most stable conformers. The presence of substituents on the ring influences this conformational preference due to steric and electronic effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govmedwinpublishers.com A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (e.g., electronic, steric, or hydrophobic properties) to an observed activity, such as inhibitory concentration (IC₅₀). ekb.eg

While no specific QSAR studies featuring this compound are prominent, it serves as a valuable scaffold for creating a library of derivatives for such an analysis. By synthesizing a series of sulfonamides from this starting material and testing their biological activity against a target like an enzyme or cell line, a QSAR model could be developed. nih.govqub.ac.ukbenthamdirect.com

The model might use descriptors such as:

Electronic descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific torsion angles.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient).

A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.govekb.eg

3D-QSAR for Antifungal Agents

Three-dimensional quantitative structure-activity relationship (3D-QSAR) represents a powerful computational technique used in medicinal and agricultural chemistry to establish a correlation between the biological activity of a set of compounds and their 3D physicochemical properties. In the context of developing new antifungal agents, 3D-QSAR models are employed to predict the efficacy of novel molecules and guide the synthesis of more potent derivatives. While specific 3D-QSAR studies focusing exclusively on this compound as the final active agent are not prominent, its role as a key synthetic intermediate is significant. It serves as a building block for creating libraries of more complex sulfonamide and sulfonate ester derivatives, which can then be subjected to QSAR analysis.

The general methodology involves aligning a series of structurally related compounds and calculating their steric and electrostatic interaction fields around a grid. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) or k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) are then used to generate a statistical model that links these field values to the observed antifungal activity. nih.govnih.gov For instance, a study on novel menthol-derived 1,2,4-triazole-thioether compounds established a robust CoMFA model (with a high correlation coefficient, r² = 0.991) to understand the structural requirements for activity against the plant pathogen P. piricola. nih.gov

For a hypothetical series of antifungal agents derived from this compound, a 3D-QSAR study would involve synthesizing various analogues and evaluating their antifungal activity (e.g., as IC₅₀ values). These data points are then used to build and validate the predictive model. The model generates contour maps that visualize regions where steric bulk, positive electrostatic potential, or negative electrostatic potential would enhance or diminish biological activity, thereby guiding the design of next-generation compounds.

Below is an interactive table illustrating the type of data that would be generated and used in a 3D-QSAR study for a hypothetical series of compounds derived from this compound.

| Compound ID | R-Group Substitution | Actual Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

| 1 | -NH₂ | 15.8 | 16.2 |

| 2 | -OH | 22.5 | 21.9 |

| 3 | -OCH₃ | 18.3 | 17.5 |

| 4 | -F | 12.1 | 11.9 |

| 5 | -Cl | 9.7 | 9.5 |

Structure-Activity Relationship (SAR) of Chlorine-Containing Drugs

The inclusion of a chlorine atom in a drug candidate's structure, as seen in this compound, can profoundly influence its biological activity, a concept explored in Structure-Activity Relationship (SAR) studies. The chlorine atom is a versatile substituent in medicinal chemistry due to its unique electronic and steric properties. chemrxiv.org Its effects are often more complex than a simple consideration of its electronegativity.

The chlorine atom on the benzene ring of this compound exerts a dual electronic effect: it is inductively electron-withdrawing due to its high electronegativity, while also being weakly electron-donating into the aromatic system via resonance. This balance of effects can modulate the pKa of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding or other non-covalent interactions within a biological target, such as an enzyme's active site. chemrxiv.org Furthermore, replacing a hydrogen atom with a chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

The following table details the properties of related compounds to illustrate the physicochemical impact of the chlorine and methyl substituents.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 2.4 |

| This compound | C₇H₆Cl₂O₂S | 225.09 | 2.9 |

| 3-Fluoro-4-methylbenzenesulfonyl chloride | C₇H₆ClFO₂S | 207.98 | 2.4 |

Prediction of Reactivity and Reaction Mechanisms

Computational modeling is instrumental in predicting the reactivity and elucidating the reaction mechanisms of sulfonyl chlorides like this compound. These compounds are highly valuable synthetic intermediates, and understanding their reactivity is key to controlling reaction outcomes. magtech.com.cnchemicalbook.com Their primary reaction is nucleophilic substitution at the sulfur atom, where the chloride is displaced by a nucleophile (such as an alcohol or amine) to form sulfonate esters or sulfonamides, respectively. researchgate.net

Studies on the kinetics of isotopic chloride-chloride exchange in various arenesulfonyl chlorides provide significant insight into the mechanism of nucleophilic substitution at the sulfonyl sulfur. mdpi.com These reactions are sensitive to the electronic effects of substituents on the aromatic ring, with electron-withdrawing groups generally accelerating the reaction, which is consistent with a concerted Sₙ2-type mechanism. mdpi.com For example, a trifluoromethyl group at the meta-position makes the compound approximately 10 times more reactive than the unsubstituted benzenesulfonyl chloride. mdpi.com

Computational studies have also revealed that steric factors can have counterintuitive effects. While large groups might be expected to hinder the reaction, the presence of ortho-alkyl substituents has been shown to accelerate the chloride exchange process. mdpi.com This is attributed to the release of steric strain in the transition state compared to the ground state. For instance, 2,4,6-trimethylbenzenesulfonyl chloride is about 5 times more reactive than the unsubstituted compound. mdpi.com These findings highlight the necessity of computational models to predict the reactivity of substituted arenesulfonyl chlorides like this compound, where both electronic effects (from the chlorine) and steric effects (from the methyl group) are at play.

The table below summarizes kinetic data from an isotopic exchange study on related arenesulfonyl chlorides, demonstrating the influence of substituents on reactivity.

| Compound | Substituent(s) | Second-Order Rate Constant (10 x k) | Relative Reactivity |

| Benzenesulfonyl chloride | None | 1.33 | 1.00 |

| p-Toluenesulfonyl chloride | 4-Me | 0.67 | 0.50 |

| 2,4,6-Trimethylbenzenesulfonyl chloride | 2,4,6-Me₃ | 6.10 | 4.59 |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | 2,4,6-iPr₃ | 3.72 | 2.80 |

Applications of 3 Chloro 4 Methylbenzenesulfonyl Chloride in Synthetic Organic Chemistry

Role as a Key Intermediate in Pharmaceutical Synthesis

3-Chloro-4-methylbenzenesulfonyl chloride is a pivotal intermediate in the synthesis of pharmacologically active molecules. Its sulfonyl chloride group (–SO₂Cl) is highly reactive towards nucleophiles like amines and alcohols, allowing for the straightforward formation of sulfonamides and sulfonate esters. This reactivity is fundamental to its utility in medicinal chemistry.

Preparation of Organic Compounds with Specific Functions

The compound's primary role is to introduce the 3-chloro-4-methylphenylsulfonyl moiety into a target molecule. This functional group can significantly alter the parent molecule's physical, chemical, and biological properties. A notable application is in the synthesis of complex sulfonamides. For instance, it is a key reagent in the preparation of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzenesulfonamide . This multi-step synthesis involves reacting the sulfonyl chloride with a benzylated tetrahydroquinoline in the presence of a base to form the final sulfonamide product . It is also used in the synthesis of 2-chloro-4-methylsulfonamide benzylamine (B48309) europa.eugoogleapis.com.

Drug Synthesis

The versatility of this compound is evident in its application across various drug discovery programs. Patents reveal its use as an intermediate in the creation of compounds targeting a range of conditions. It has been employed in the synthesis of potential therapeutics for metabolic disorders like diabetes and obesity chemsrc.com. Furthermore, it is a documented precursor in the development of selective voltage-gated sodium channel modulators, a class of compounds investigated for the treatment of chronic pain google.comgoogle.com. In these syntheses, the compound is typically reacted with an appropriate amine or alcohol to build the core structure of the new therapeutic agent google.com.

Precursor for Anticancer and Anti-HIV Agents

The development of novel oncology drugs has particularly benefited from the use of this reagent. Research has shown that this compound is a key starting material for creating compounds with antiangiogenic (inhibiting the formation of new blood vessels that tumors need to grow) and anticancer activity verifiedmarketresearch.com. In one documented synthesis, it was substituted for a similar reagent to produce a final compound with demonstrated biological activity verifiedmarketresearch.com. A doctoral thesis on cancer research also explicitly lists this compound as a reagent for the synthesis of novel c-FLIP inhibitors, which are designed to make breast cancer cells more sensitive to treatment Current time information in Hopkins County, US.. While many chlorinated sulfonamides have been investigated for a wide range of therapeutic effects, specific documentation directly linking this compound to the synthesis of anti-HIV agents is not prevalent in the reviewed scientific literature.

Precursor for Specialty Chemicals and Reagents

Beyond direct pharmaceutical applications, this compound serves as a precursor for a variety of specialty chemicals and laboratory reagents. Its reaction with other molecules creates more complex intermediates for further synthesis. A documented example is its reaction with 4-chlorophenol (B41353) in the presence of triethylamine (B128534) to produce the corresponding sulfonate ester google.com. This reaction highlights its utility in creating specific, non-pharmaceutical chemical structures that can be used in further research and development or as specialty reagents themselves.

Industrial Applications and Production Trends

This compound is commercially available from various chemical suppliers, indicating established production processes chemsrc.comgoogle.com. The standard synthetic route involves the chlorination of p-toluenesulfonyl chloride europa.eu.

While specific production volume data for this individual compound is not widely published, market analysis of related aromatic sulfonyl chlorides provides insight into general trends. The market for compounds like p-Toluene Sulfonyl Chloride and other aromatic chemicals is driven by growing demand in the pharmaceutical, agrochemical, and dye industries verifiedmarketresearch.combusinessresearchinsights.com. Rapid industrialization and increasing investment in research and development in emerging economies, particularly in East Asia, are significant factors boosting the market for these types of chemical intermediates businessresearchinsights.comfactmr.com. The production of such specialty chemicals is often associated with high manufacturing costs and stringent environmental regulations concerning waste streams and byproducts verifiedmarketresearch.com.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 42413-03-6 | googleapis.comscbt.com |

| Molecular Formula | C₇H₆Cl₂O₂S | scbt.com |

| Molecular Weight | 225.09 g/mol | scbt.com |

| Appearance | Solid, semi-solid, or liquid | sigmaaldrich.com |

| Melting Point | 34-38 °C | chemsrc.com |

| Boiling Point | 305.7 ± 35.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.5 ± 0.1 g/cm³ | chemsrc.com |

| InChI Key | GNYVVCRRZRVBDD-UHFFFAOYSA-N | googleapis.comsigmaaldrich.com |

Research and Synthesis Applications

| Application Area | Specific Use Example | Target Compound/System | Source(s) |

| Pharmaceutical Synthesis | Intermediate in sulfonamide formation | N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methylbenzenesulfonamide | |

| Anticancer Research | Precursor for antiangiogenic compounds | Methionine aminopeptidase-2 (MetAP2) inhibitors | verifiedmarketresearch.com |

| Anticancer Research | Reagent for chemosensitizer synthesis | c-FLIP inhibitors for breast cancer cells | Current time information in Hopkins County, US. |

| Pain Research | Precursor for calcium channel blockers | Selective voltage-gated sodium channels | google.comgoogle.com |

| Metabolic Disease Research | Intermediate for potential therapeutics | Protein tyrosine phosphatases | chemsrc.com |

| Specialty Chemicals | Reagent for sulfonate ester synthesis | 4-chlorophenyl 3-chloro-4-methylbenzenesulfonate | google.com |

Conclusion and Future Research Directions

Summary of Current Research Status of 3-Chloro-4-methylbenzenesulfonyl Chloride

This compound is a significant intermediate in the fine chemical industry, particularly in the synthesis of pharmaceuticals and dyes. Current research primarily focuses on its role as a versatile building block in organic synthesis. It is prepared from 4-methylbenzenesulfonyl chloride through a chlorination process. chemicalbook.comsigmaaldrich.com

A key application highlighted in recent studies is its use in the synthesis of sulfonamide derivatives. Sulfonamides are an important class of compounds in medicinal chemistry, known for a wide range of biological activities. For instance, this compound is utilized in the preparation of 2-chloro-4-methylsulfonamide benzylamine (B48309). chemicalbook.comsigmaaldrich.com The sulfonyl chloride group is highly reactive and allows for the straightforward introduction of the 3-chloro-4-methylbenzenesulfonyl moiety into various molecular scaffolds.

The existing research landscape indicates that the compound is primarily used as a reagent in synthetic chemistry. Its physical and chemical properties, such as a melting point of 34-38 °C, are well-documented, facilitating its use in laboratory settings. sigmaaldrich.comchemsrc.com While its synthetic utility is established, the exploration of its own biological or material properties appears limited.

Identification of Research Gaps and Challenges

Despite its utility, several research gaps and challenges exist for this compound. A major gap is the limited investigation into its own biological activities. While it is used to synthesize biologically active sulfonamides, the compound itself has not been extensively screened for potential therapeutic or other biological effects.

Another challenge lies in the development of more sustainable and efficient synthetic methodologies. The current preparation involves the chlorination of 4-methylbenzenesulfonyl chloride, which likely uses harsh chlorinating agents. Research into greener synthetic routes, potentially utilizing catalytic methods or flow chemistry, is currently lacking. The use of microchannel reactors, for instance, has been explored for the synthesis of related compounds like p-toluenesulfonyl chloride to improve safety and efficiency, suggesting a potential avenue for future work. google.com

Furthermore, there is a scarcity of in-depth mechanistic studies on its reactions. A deeper understanding of the reaction kinetics and mechanisms involving this compound could lead to the optimization of existing synthetic protocols and the discovery of novel transformations.

Emerging Trends and Prospective Applications

Emerging trends in organic synthesis and materials science present new opportunities for this compound. One prospective application is in the development of novel polymers and materials. The bifunctional nature of the molecule (a sulfonyl chloride and an aryl chloride) could be exploited to create new monomers for polymerization, leading to materials with unique thermal or optical properties.

In the realm of medicinal chemistry, there is a growing interest in the development of targeted therapies. The 3-chloro-4-methylphenylsulfonyl group could be incorporated into new drug candidates to modulate their physicochemical properties, such as solubility and membrane permeability, potentially enhancing their efficacy and safety profiles. The discovery of various sulfonamide drugs that inhibit tubulin polymerization highlights the potential for new derivatives. magtech.com.cn

Another emerging area is its potential use in the synthesis of agrochemicals. Sulfonylurea herbicides are a major class of agrochemicals, and this compound could serve as a key starting material for the development of new, more effective, and environmentally benign herbicides or pesticides.

Interdisciplinary Research Opportunities

The future of research on this compound could be significantly advanced through interdisciplinary collaborations.

Chemistry and Biology: Joint efforts between synthetic chemists and biologists could lead to the design and synthesis of novel sulfonamide libraries based on this scaffold for high-throughput screening against various biological targets. This could uncover new therapeutic leads for a range of diseases.

Chemistry and Materials Science: Collaboration between organic chemists and materials scientists could explore the incorporation of this compound into novel polymeric materials. Its unique substitution pattern could impart desirable properties such as flame retardancy or altered refractive indices.

Chemistry and Agricultural Science: A partnership between chemists and agricultural scientists could facilitate the development of new agrochemicals. This would involve the synthesis of novel derivatives and their subsequent evaluation for herbicidal, fungicidal, or insecticidal activity.

Computational and Experimental Chemistry: The use of computational modeling could help predict the reactivity and properties of new molecules derived from this compound, guiding synthetic efforts and accelerating the discovery of new applications.

By fostering these interdisciplinary approaches, the full potential of this compound as a valuable chemical entity can be realized, extending its applications far beyond its current use as a synthetic intermediate.

常见问题

Basic Question: What are the standard synthetic routes for 3-chloro-4-methylbenzenesulfonyl chloride, and how can purity be ensured post-synthesis?

Methodological Answer:

The synthesis typically involves chlorosulfonation of 3-chloro-4-methylbenzene derivatives. A common approach includes reacting the precursor with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation . Post-reaction, the crude product is purified via recrystallization using non-polar solvents (e.g., hexane) or vacuum distillation to remove unreacted reagents. Purity is assessed using HPLC (with UV detection at 254 nm) or ¹H/¹³C NMR to confirm the absence of by-products such as disulfonated derivatives .

Advanced Question: How do reaction conditions (temperature, catalyst) influence the yield and selectivity of this compound?

Methodological Answer:

- Temperature: Lower temperatures (0–5°C) favor mono-sulfonation by reducing the reactivity of intermediate sulfonic acids toward further sulfonation. Elevated temperatures (>20°C) increase the risk of di-substitution or decomposition .

- Catalysts: Lewis acids like FeCl₃ (0.5–1 mol%) enhance electrophilic substitution by activating the benzene ring, but excess catalyst can promote side reactions (e.g., Friedel-Crafts alkylation).

- Yield Optimization: A 2024 study reported a 78% yield under optimized conditions (ClSO₃H at 5°C, 4-hour reaction time). Side products (e.g., 3,5-dichloro derivatives) are minimized using stoichiometric control and inert atmospheres .

Basic Question: What spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- NMR:

- ¹H NMR : Aromatic protons appear as a doublet (δ 7.8–8.2 ppm) due to deshielding by the sulfonyl chloride group. The methyl group resonates as a singlet at δ 2.5 ppm .

- ¹³C NMR : The sulfonyl chloride carbon (SO₂Cl) appears at δ 118–122 ppm, while the methyl carbon is at δ 21–23 ppm .

- FT-IR : Strong S=O stretches at 1370 cm⁻¹ and 1180 cm⁻¹ confirm sulfonyl chloride functionality .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 225.083 (M⁺) with fragments at m/z 189 (loss of Cl) and 125 (sulfonyl group cleavage) .

Advanced Question: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

Discrepancies in melting points (e.g., 48–50°C vs. 50–52°C) often arise from polymorphism or impurities. To address this:

Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.

Use X-ray crystallography (e.g., SHELXT ) to determine the crystal structure and verify purity.

Compare HPLC retention times with a certified reference standard.

A 2024 study attributed a 2°C variation to trace moisture, emphasizing the need for anhydrous handling .

Basic Question: What precautions are critical for handling and storing this compound?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (Ar/N₂) at –20°C to prevent hydrolysis. Desiccants (e.g., molecular sieves) are essential to avoid moisture ingress .

- Handling : Use chemically resistant gloves (nitrile or neoprene) and fume hoods to mitigate exposure to HCl fumes generated during reactions.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced Question: How does this compound participate in sulfonamide formation, and what side reactions should be monitored?

Methodological Answer:

The compound reacts with amines (e.g., primary amines) in dry THF or DCM at 0–25°C to form sulfonamides. Key steps:

Activation : Add triethylamine (1.2 eq) to scavenge HCl.

Nucleophilic Attack : Introduce the amine slowly to avoid exothermic side reactions.

Workup : Quench with ice-water and extract with ethyl acetate.

Side Reactions :

- Hydrolysis : Competing reaction with moisture forms 3-chloro-4-methylbenzenesulfonic acid. Monitor by TLC (Rf 0.3 in 1:3 EtOAc/hexane).

- Over-alkylation : Excess amine may lead to bis-sulfonamides. Use stoichiometric control (1:1 molar ratio) .

Advanced Question: What are the applications of this compound in medicinal chemistry, and how does its reactivity compare to analogs?

Methodological Answer:

this compound is used to synthesize covalent enzyme inhibitors (e.g., protease inhibitors) via sulfonamide linkages. Compared to 4-fluoro analogs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。